molecular formula C6H5ClN2O3 B12973109 (6-Chloro-3-nitropyridin-2-yl)methanol CAS No. 1204400-59-8

(6-Chloro-3-nitropyridin-2-yl)methanol

Cat. No.: B12973109
CAS No.: 1204400-59-8
M. Wt: 188.57 g/mol
InChI Key: JPHGOJWJLRMPCD-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Pyridine (B92270) Scaffolds in Modern Chemical Science

Halogenated and nitrated pyridine scaffolds are of paramount importance in modern chemical science, particularly in the realms of medicinal chemistry and materials science. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Halogens can also modulate the electronic properties and lipophilicity of a molecule, which can be crucial for its biological activity. nih.gov

The nitro group (-NO₂), being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov This electronic effect is a powerful tool in organic synthesis, allowing for the regioselective introduction of various functional groups. stackexchange.com Furthermore, the nitro group can be reduced to an amino group, providing a gateway to a diverse range of derivatives, including amides and sulfonamides, which are prevalent in many biologically active compounds. nih.gov Nitropyridines themselves have been investigated for a range of biological activities. nih.gov

Overview of (6-Chloro-3-nitropyridin-2-yl)methanol within Heterocyclic Chemistry Research

This compound is a trifunctional heterocyclic compound, incorporating a pyridine core substituted with a chloro group, a nitro group, and a methanol (B129727) group. This unique combination of functional groups makes it a valuable building block in organic synthesis. The chlorine atom at the 6-position can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions. The nitro group at the 3-position activates the ring for nucleophilic attack and can be a precursor to an amino group. The methanol group at the 2-position offers a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of reported molecules. For instance, derivatives of (pyridin-2-yl)methanol have been explored as antagonists for the transient receptor potential vanilloid 3 (TRPV3), indicating the potential for this class of compounds in medicinal chemistry. nih.govacs.org

Historical Context and Evolution of Nitropyridine Derivatives in Organic Synthesis

The study of nitropyridine derivatives has a rich history in organic synthesis. The nitration of pyridine itself is not straightforward due to the deactivation of the ring by the nitrogen atom. However, methods for the synthesis of nitropyridines have been developed over the years. A common precursor for many substituted nitropyridines is 2,6-dichloropyridine (B45657), which can be nitrated to form 2,6-dichloro-3-nitropyridine (B41883). google.comgoogle.com This intermediate is a versatile starting material for the synthesis of a wide range of 2,3,6-trisubstituted pyridines through sequential nucleophilic substitution reactions. nih.govgoogle.com

The reactivity of nitropyridines towards nucleophiles has been extensively studied, with the nitro group directing substitution to the ortho and para positions. stackexchange.com This predictable reactivity has been exploited in the synthesis of numerous complex heterocyclic systems. The reduction of the nitro group to an amine has further expanded the synthetic utility of these compounds, allowing for the introduction of a diverse array of functionalities. researchgate.net The evolution of synthetic methodologies, including the development of selective reducing agents and advanced cross-coupling techniques, has significantly broadened the scope of accessible nitropyridine derivatives and their applications in chemical research.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound: 6-Chloro-3-nitropyridin-2-ol

PropertyValueSource
Molecular FormulaC₅H₃ClN₂O₃PubChem nih.gov
Molecular Weight174.54 g/mol PubChem nih.gov
IUPAC Name6-chloro-3-nitro-1H-pyridin-2-onePubChem nih.gov
CAS Number92138-35-7PubChem nih.gov

Table 2: Proposed Synthetic Precursors and Reagents

Compound NameRole in Synthesis
2,6-DichloropyridineStarting material for nitration.
Nitrating Mixture (e.g., HNO₃/H₂SO₄)Reagent for the nitration of 2,6-dichloropyridine.
2,6-Dichloro-3-nitropyridineKey intermediate.
Reagents for introduction of a 2-carboxy group
Selective Reducing Agent (e.g., BH₃·THF)For the reduction of the carboxylic acid to the methanol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204400-59-8

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(6-chloro-3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2

InChI Key

JPHGOJWJLRMPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 3 Nitropyridin 2 Yl Methanol and Its Analogs

Strategies for Construction of the Substituted Pyridine (B92270) Core

The formation of the correctly substituted pyridine ring is the foundational stage of the synthesis. This typically involves the strategic nitration and halogenation of pyridine precursors.

Regioselective Nitration of Pyridine Precursors

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step, often achieved through electrophilic nitration. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring.

A common precursor for this synthesis is a 2-chloropyridine (B119429) derivative. dissertationtopic.net For instance, the nitration of 2-chloro-6-methylpyridine (B94459) using a mixture of nitric acid and sulfuric acid is a frequently used method. The chloro and methyl groups on the pyridine ring direct the incoming nitro group to the 3-position. Controlling the reaction temperature, typically between 0°C and 5°C, is crucial to prevent over-nitration and the formation of byproducts.

Similarly, the nitration of 2-chloropyridin-5-ol with potassium nitrate (B79036) in concentrated sulfuric acid at 0°C yields 6-chloro-3-nitro-2-hydroxypyridine, which can be a precursor to the target molecule. chemicalbook.com The reaction of 2,6-dichloropyridine (B45657) with fuming nitric acid and concentrated sulfuric acid also leads to the formation of 2,6-dichloro-3-nitropyridine (B41883). nih.gov

Table 1: Conditions for Regioselective Nitration of Pyridine Precursors

PrecursorReagentsTemperatureProduct
2-Chloro-6-methylpyridineHNO₃/H₂SO₄0–5 °C2-Chloro-6-methyl-3-nitropyridine
2-Chloropyridin-5-olKNO₃/H₂SO₄0 °C to RT6-Chloro-3-hydroxy-2-nitropyridine
2,6-DichloropyridineFuming HNO₃/H₂SO₄0 °C to 65 °C2,6-Dichloro-3-nitropyridine
2-PyridoneHNO₃/H₂SO₄30-40 °C3-Nitro-2-pyridone

Halogenation Approaches for Pyridine Ring Functionalization

Halogenation is another key strategy for functionalizing the pyridine ring, often preceding or following the nitration step. For example, starting from 2-amino-5-methylpyridine, a sequence involving nitration, diazotization to form a hydroxyl group, and subsequent chlorination with a reagent like phosphorus oxychloride can be employed to yield the desired chloro-substituted nitropyridine. guidechem.com

A common method to introduce a chlorine atom is by treating a hydroxypyridine with a chlorinating agent. For instance, 2-hydroxy-5-nitropyridine (B147068) can be converted to 2-chloro-5-nitropyridine (B43025) using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). dissertationtopic.net

Introduction and Functionalization of the Methanol (B129727) Moiety at the Pyridine 2-Position

Once the substituted pyridine core is assembled, the next stage involves the introduction of the methanol group at the 2-position of the ring.

Reduction of Carboxylic Acid or Ester Precursors

A reliable method for installing the methanol group is through the reduction of a corresponding carboxylic acid or ester. For example, 6-chloronicotinic acid can be reduced to (6-chloropyridin-3-yl)methanol using a borane-tetrahydrofuran (B86392) complex. The reaction is typically carried out in an inert solvent like THF.

Similarly, the ester derivative, methyl 6-chloronicotinate, can be reduced to the corresponding alcohol using sodium borohydride (B1222165) in a mixture of THF and methanol under reflux conditions. This method provides a good yield of the desired product.

Table 2: Reduction of Pyridine Carboxylic Acids and Esters

PrecursorReducing AgentSolventProduct
6-Chloronicotinic acidBorane/THF complexTHF(6-Chloropyridin-3-yl)methanol
Methyl 6-chloronicotinateSodium borohydride/MethanolTHF(6-Chloropyridin-3-yl)methanol

Direct Functionalization via Carbonyl Derivatives (e.g., Aldehydes)

While less commonly detailed for the specific synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol in the reviewed literature, the reduction of a 2-formylpyridine (an aldehyde) is a standard synthetic transformation that would yield the desired 2-methanolpyridine. This approach would involve the initial oxidation of a 2-methyl group to an aldehyde, followed by its reduction.

Nucleophilic Aromatic Substitution (S_NAr) Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (S_NAr) is a powerful tool in pyridine chemistry, particularly for introducing a variety of functional groups. youtube.com In pyridine, the electron-withdrawing nitrogen atom makes the 2- and 4-positions susceptible to nucleophilic attack. stackexchange.com This reactivity is further enhanced by the presence of other electron-withdrawing groups, such as a nitro group. stackexchange.com

In the context of synthesizing analogs of this compound, S_NAr reactions are highly relevant. For example, in 2,6-dichloro-3-nitropyridine, the nitro group activates both the C-2 and C-6 positions for nucleophilic attack. nih.govstackexchange.com The inductive effect of the nitro group makes the ortho position (C-2) more electron-deficient and thus more prone to kinetically controlled nucleophilic attack. stackexchange.com

This principle is utilized in the synthesis of various derivatives where the chlorine atom at the 2- or 6-position is displaced by nucleophiles such as amines, thiols, or alkoxides. nih.govnih.govnih.gov For instance, reacting 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) leads to the substitution of the chlorine atom, forming a new C-N bond. nih.gov The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of substituted pyridine compounds.

Displacement of Halogen Atoms by Oxygen-Containing Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halopyridines. youtube.com In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex, which then expels a halide leaving group to restore aromaticity. nih.gov The presence of a strong electron-withdrawing group, such as the nitro (–NO2) group at the 3-position, is crucial as it activates the ring for nucleophilic attack. nih.gov

The synthesis of this compound itself can be envisioned through the partial hydrolysis of a precursor like 2-chloro-6-(trichloromethyl)-3-nitropyridine. More commonly, related alkoxy-substituted pyridines are synthesized by reacting a dihalonitropyridine with an alkoxide. For instance, the reaction of 2,6-dichloro-3-nitropyridine with sodium methoxide (B1231860) results in the displacement of one of the chlorine atoms to yield 2-chloro-6-methoxy-3-nitropyridine.

A study on 3-substituted 2,6-dichloropyridines found that using alkali metal alkoxides in non-polar, aprotic solvents favors the substitution of the chlorine atom positioned ortho to the 3-substituent (in this case, the nitro group). researchgate.net This selectivity is attributed to the coordination of the alkali metal ion with the 3-substituent, which facilitates the reaction through a cyclic, six-membered transition state. researchgate.net Excellent regioselectivity (≥98:2) for substitution at the C-2 position was achieved with secondary and tertiary alkoxides using a sodium counter-ion, while more reactive primary alkoxides required the more Lewis acidic lithium ion to achieve similar control. researchgate.net

Control of Regioselectivity in SNAr on Nitropyridine Systems

Regioselectivity—the control over which halogen is replaced in a polyhalogenated system—is a critical challenge in the synthesis of specifically substituted pyridines. In a substrate like 2,6-dichloro-3-nitropyridine, both the C-2 and C-6 positions are activated for nucleophilic attack by the C-3 nitro group. stackexchange.com

The outcome of the substitution is a delicate balance of electronic and steric effects. Electronically, the nitro group activates both the ortho (C-2) and para (C-6) positions through resonance stabilization of the anionic Meisenheimer intermediate. stackexchange.com However, the strong inductive electron-withdrawing effect of the nitro group makes the adjacent C-2 position more electron-deficient and thus more susceptible to initial nucleophilic attack. stackexchange.com This often leads to kinetically controlled substitution at the C-2 position, even though the C-6 substituted product might be thermodynamically more stable. stackexchange.com

Solvent choice also plays a significant role in directing regioselectivity. A detailed study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nitrogen nucleophile in 21 different solvents revealed a strong correlation between selectivity and the solvent's hydrogen-bond acceptor ability (solvatochromic β parameter). researchgate.net For example, a 16:1 selectivity for the C-2 isomer in dichloromethane (B109758) (a poor hydrogen-bond acceptor) could be inverted to a 2:1 selectivity for the C-6 isomer in dimethyl sulfoxide (B87167) (a strong hydrogen-bond acceptor). researchgate.net This demonstrates that reaction conditions can be fine-tuned to favor the formation of a desired regioisomer.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives

While SNAr reactions are powerful, transition metal-catalyzed cross-coupling reactions offer an alternative and often complementary approach to functionalize chloropyridines by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling in the Context of Nitropyridines

The Suzuki-Miyaura coupling, which typically involves a palladium catalyst to couple an organoboron reagent with an organic halide, is a versatile tool for creating C-C bonds. This reaction can be applied to chloronitropyridines, although the presence of the nitro group can sometimes complicate the catalytic cycle. The oxidative addition of the palladium catalyst to the C-Cl bond is a key step and its regioselectivity often mirrors that of SNAr reactions, where the site of addition is influenced by the electronic properties of the ring. baranlab.org

For polyhalogenated pyridines, the relative reactivity of the C-X bonds is a determining factor. Research has shown that the selectivity of palladium-catalyzed cross-couplings is determined by a combination of the C-X bond's distortion energy and the interaction between the palladium catalyst's highest occupied molecular orbital (HOMO) and the heterocycle's lowest unoccupied molecular orbital (LUMO). baranlab.org In many cases, this leads to preferential reaction at the most electron-deficient carbon, which for 3-nitropyridine (B142982) systems is often the C-2 or C-6 position.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines This table is a representative example based on general principles of pyridine reactivity.

Substrate Boronic Acid Catalyst System Major Product (Position of Coupling) Reference Principle
2,6-Dichloropyridine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Phenyl-6-chloropyridine (C-2) baranlab.org
2-Bromo-6-chloropyridine 4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos 2-(4-Methoxyphenyl)-6-chloropyridine (C-2, C-Br bond is more reactive) baranlab.org

Negishi Coupling Applications for Pyridine Scaffold Elaboration

The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to form C-C bonds with organic halides. This reaction is known for its high functional group tolerance and is particularly effective for heteroaromatic systems. The principles of regioselectivity are similar to those in Suzuki coupling, where the oxidative addition of the catalyst to the most reactive C-X bond initiates the process. baranlab.org

For dihalopyridines, the first coupling typically occurs at the most activated or labile halogen site. Subsequent reactions can then be performed at the remaining halogenated position, allowing for the stepwise and controlled elaboration of the pyridine scaffold. baranlab.org This stepwise approach is invaluable for building complex molecular architectures from simple polyhalogenated starting materials.

Cascade and Tandem Reaction Sequences for Efficient Synthesis

Modern synthetic chemistry increasingly focuses on efficiency, aiming to build molecular complexity in fewer steps with less waste. Cascade or tandem reactions, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates, exemplify this approach.

For instance, a synthetic sequence for a complex pyridine derivative might start with the SNAr reaction of 2-chloro-3-nitropyridine with an amino-functionalized molecule. nih.gov The resulting intermediate can then undergo a subsequent intramolecular reaction, such as a cyclization, triggered by the reduction of the nitro group to an amine. Such sequences are highly valuable as they can rapidly generate complex scaffolds from relatively simple starting materials like this compound precursors. nih.gov Another documented example involves the reaction of 2-chloro-3-nitropyridine with ω-aminoalkylphosphonates, followed by nitro group reduction and subsequent azole annulation to create novel acyclic phosphonate (B1237965) nucleotide analogs. nih.gov These multi-step, one-pot procedures represent a powerful strategy for the efficient synthesis of diverse pyridine-based compounds.

Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Nitropyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Ring System

The pyridine nucleus in this compound is significantly influenced by the electronic properties of the attached chloro and nitro groups, which modulate its susceptibility to both electrophilic and nucleophilic attack.

The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent electron-withdrawing effects of the nitro and chloro substituents. msu.edu The nitro group, positioned at the C3 position, exerts a strong deactivating effect through both resonance and inductive mechanisms, significantly reducing the electron density of the aromatic system. The chloro group at C6 primarily withdraws electron density via the inductive effect. d-nb.info

This combined electronic depletion has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring becomes highly resistant to attack by electrophiles. Reactions such as nitration or halogenation, which are challenging even for unsubstituted pyridine, would require exceptionally harsh conditions and are generally not favored.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The ring carbons, particularly those bearing a leaving group (like chlorine) and those ortho and para to the electron-withdrawing nitro group, become susceptible to attack by nucleophiles.

Electrophilic Substitution: Due to the profound deactivation of the pyridine ring, electrophilic substitution on (6-chloro-3-nitropyridin-2-yl)methanol is synthetically challenging. In the rare event of a reaction, substitution would be predicted to occur at the C5 position, which is meta to the strongly deactivating nitro group and avoids the formation of highly unstable cationic intermediates. organic-chemistry.org However, for practical purposes, the ring is considered inert to most electrophilic reagents under standard conditions.

Nucleophilic Substitution: The compound is highly reactive towards nucleophiles, presenting two potential sites for substitution: the C6-chloro position and the C3-nitro position.

Substitution of the Chloro Group: The chlorine atom at the C6 position is activated for displacement by the cumulative electron-withdrawing effects of the ring nitrogen and the C3-nitro group. It is readily displaced by a variety of nucleophiles. Studies on analogous 2-chloro-3-nitropyridines and 2-chloro-5-nitropyridines show that they react efficiently with nucleophiles like anilines and thiolates via a classic SNAr addition-elimination mechanism. sci-hub.se For instance, 2,6-dichloro-3-nitropyridine (B41883) reacts with ammonia (B1221849) to selectively displace one chloro group, yielding 2-amino-6-chloro-3-nitropyridine.

Substitution of the Nitro Group: While less common than halide displacement, the nitro group can also act as a leaving group, particularly when attacked by soft nucleophiles like thiols. Research on related 2-methyl-3-nitropyridines has demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles.

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the C2 position offers a versatile handle for a range of chemical transformations, largely independent of the aromatic ring's reactivity.

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using appropriate reagents and conditions.

Oxidation to 6-Chloro-3-nitropyridine-2-carbaldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or a TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite (B82951) are effective for this transformation. d-nb.infoorganic-chemistry.org These methods are known for their high selectivity for primary alcohols and compatibility with various functional groups.

Oxidation to 6-Chloro-3-nitropyridine-2-carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. chemscene.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation). These powerful oxidants ensure complete conversion to the highest oxidation state.

Table 1: Representative Oxidation Reactions

Starting Material Product Reagents and Conditions
Primary Alcohol Aldehyde Pyridinium Chlorochromate (PCC), CH₂Cl₂
Primary Alcohol Aldehyde TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O
Primary Alcohol Carboxylic Acid KMnO₄, NaOH, H₂O, then H₃O⁺
Primary Alcohol Carboxylic Acid CrO₃, H₂SO₄, Acetone (Jones Reagent)

The hydroxyl group readily participates in standard ester and ether formation reactions.

Esterification: Esters can be prepared through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. echemi.com The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

Etherification: Ether synthesis can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). msu.edumasterorganicchemistry.com Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical ethers, though this method is less controlled. masterorganicchemistry.com

The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic displacement. libretexts.org

Conversion to Alkyl Halides: The alcohol can be transformed into the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative. Thionyl chloride (SOCl₂) is commonly used for conversion to the chloride, while phosphorus tribromide (PBr₃) is used for the bromide. These transformations convert the hydroxyl into a good leaving group, which can then be displaced by a wide range of nucleophiles.

Conversion to Sulfonate Esters: A widely used strategy involves converting the alcohol to a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride), in the presence of a base like pyridine. echemi.com The resulting sulfonate is an excellent leaving group, readily displaced by nucleophiles in an SN2 reaction.

Table 2: Representative Alcohol Transformation Reactions

Transformation Reagents and Conditions Intermediate/Product
Esterification Acyl Chloride (R-COCl), Pyridine Ester
Etherification 1. NaH; 2. Alkyl Halide (R'-X) Ether
Chlorination Thionyl Chloride (SOCl₂) 2-(Chloromethyl) derivative
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine Tosylate Ester

Chemical Reductions and Derivatizations of the Nitro Group

The nitro group at the C-3 position is highly susceptible to reduction, which is often the initial step in the synthetic manipulation of this molecule. This transformation provides access to the corresponding amino pyridine, a versatile precursor for further derivatization.

The conversion of the nitro group to an amino group is a fundamental reaction in organic chemistry, with numerous established protocols. acs.orgrsc.org The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and hydroxymethyl functionalities. nih.gov Common methods involve catalytic hydrogenation or the use of metal-based reducing systems in acidic media. nih.govgoogle.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a highly efficient method. acs.org Another widely employed technique is the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl). google.com For instance, the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) is effectively achieved using stannous chloride dihydrate (SnCl₂) in concentrated HCl. nih.gov This method is particularly relevant for substrates where catalytic hydrogenation might be complicated by other reducible groups. nih.govnih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemConditionsKey CharacteristicsReference
H₂, Pd/CTypically room temperature to moderate heat, various solvents (e.g., EtOH, EtOAc)High efficiency, clean reaction. May affect other reducible groups like alkenes or benzylic ethers. acs.org
Sn / HClAcidic medium, often requires heatingClassic and robust method, tolerant of many functional groups not sensitive to strong acid. google.com
SnCl₂·2H₂O / HClConcentrated acid, moderate temperature (e.g., 35–40°C)A milder alternative to Sn/HCl, often used for selective reductions. nih.gov
Fe / HCl or NH₄ClAcidic or neutral conditionsInexpensive and effective, often used in industrial processes. acs.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsUseful for selective reductions in the presence of other sensitive groups. acs.org

The product of this reduction is (6-chloro-2-(hydroxymethyl)pyridin-3-amine) , which serves as the key scaffold for subsequent reactions.

The newly formed amino group in (6-chloro-2-(hydroxymethyl)pyridin-3-amine) is a nucleophilic center that can be readily functionalized through various reactions, including alkylation and acylation.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using several methods, though it can be complicated by the potential for overalkylation to form tertiary amines or quaternary salts. wikipedia.org One approach involves reaction with alkyl halides, often in the presence of a base. wikipedia.org More advanced, controlled methods have been developed, such as a BF₃·OEt₂-catalyzed reaction with 1,2-diketones acs.org or using heterogeneous catalysts with alcohols as the alkylating agent at high temperatures. google.com For aminopyridines specifically, strategies to achieve selective monoalkylation include the use of N-aminopyridinium salts which, after alkylation, become less nucleophilic, thus preventing subsequent reactions. nih.gov

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. For example, the related compound 4-chloro-2-amino pyridine can be acylated with cyclopropanecarbonyl chloride to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com This reaction is fundamental in medicinal chemistry for building more complex molecular architectures, as seen in the synthesis of various biologically active aminopyridine and aminothiazole conjugates. nih.gov

Table 2: Representative Functionalization Reactions of the Aminopyridine Moiety
Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl Halide (R-X) / BaseSecondary or Tertiary Amine wikipedia.org
N-Alkylation1,2-Diketone / BF₃·OEt₂Secondary Amine acs.org
N-AcylationAcyl Chloride (RCOCl) / BaseAmide google.com
N-AcylationCarboxylic Anhydride ((RCO)₂O)Amide nih.gov

Substitution Reactions of the Chloro Substituent

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group in the para position, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. researchgate.netresearchgate.net

A wide array of heteroatom nucleophiles can displace the C-6 chloro substituent. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), an amine nucleophile, proceeds efficiently to displace the chlorine atom due to the activation by the adjacent nitro group. nih.gov Similarly, ammonolysis of 2,6-dichloro-3-nitropyridine with ammonia selectively occurs at the 2-position, which is ortho to the nitro group, highlighting the strong activating effect. google.com In the case of this compound, the C-6 position is activated para to the nitro group.

Reactions with alkoxides, such as sodium methoxide (B1231860), readily lead to the corresponding methoxy (B1213986) ethers. nih.gov Sulfur nucleophiles, like thiols, are also effective in displacing the chloro group to form thioethers, a reaction that proceeds smoothly with nitropyridines. mdpi.com

The C-Cl bond provides a crucial handle for forming new carbon-carbon and carbon-nitrogen bonds via transition metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. researchgate.net While coupling with 2-chloropyridines can sometimes be challenging rsc.org, highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed that are effective even for electron-rich or amino-substituted heteroaryl chlorides. organic-chemistry.org This allows for the synthesis of biaryl structures.

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne, catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It can be used to replace the chloro group on the pyridine ring with a wide variety of primary or secondary amines, often under milder conditions than classical SNAr reactions. wikipedia.org The reaction has proven effective for the selective amination of dihaloquinolines, demonstrating its utility in complex heterocyclic systems. nih.gov

Table 3: Key Transition Metal-Catalyzed Reactions of the Chloro Group
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidC-C (sp²-sp²)Pd(0) complex + Phosphine Ligand researchgate.netorganic-chemistry.org
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)Pd(0) complex + Cu(I) salt + Base wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NPd(0) complex + Phosphine Ligand + Base wikipedia.orgorganic-chemistry.org

Rearrangement Reactions and Intramolecular Cyclization Pathways

The unique arrangement of functional groups in derivatives of this compound creates opportunities for intramolecular cyclization. After the reduction of the nitro group to form (6-amino-2-(hydroxymethyl)pyridin-3-amine), the resulting 1,2-arrangement of a hydroxymethyl group and an amino group is poised for ring formation.

Under acidic conditions, the hydroxymethyl group at C-2 can be protonated and eliminated as water. This would generate an electrophilic center that can be attacked by the nucleophilic amino group at C-3. This intramolecular cyclization would lead to the formation of a fused heterocyclic system, specifically a furo[3,2-b]pyridine (B1253681) . sigmaaldrich.com Such acid-catalyzed cyclizations are a known strategy for constructing novel heterocycles from substituted pyridines. arkat-usa.org For example, a POCl₃-promoted cyclization is the key step in forming a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system from a 2-(3-aminopyridin-2-yl) precursor, demonstrating the feasibility of this type of transformation. researchgate.net The stability of the resulting furo[3,2-b]pyridine core makes this a plausible and synthetically useful transformation pathway. sigmaaldrich.com

Application As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Frameworks

The unique substitution pattern of (6-Chloro-3-nitropyridin-2-yl)methanol and its parent scaffold, 2,6-dichloro-3-nitropyridine (B41883), makes it an ideal starting point for the synthesis of intricate heterocyclic systems. The reactivity of the chloro and nitro groups allows for sequential and regioselective reactions to build both fused and multi-heterocyclic structures.

While direct cyclization of this compound is not extensively documented, its structural motifs are instrumental in forming pyridine-fused heterocycles. The synthesis of these systems often involves the transformation of the nitro group into an amine, which can then participate in intramolecular or intermolecular cyclization reactions. For instance, substituted aminopyridines, which can be readily prepared by the reduction of corresponding nitropyridines, are key precursors for fused systems like pyrido[2,3-d]pyrimidines. nih.gov The reaction of a 2-amino-substituted pyridine (B92270) with reagents such as urea (B33335) or ethyl acetoacetate (B1235776) can lead to the formation of a new pyrimidine (B1678525) ring fused to the original pyridine core. nih.gov This strategy highlights the potential of this compound as a precursor to intermediates for fused-ring systems of significant interest in medicinal chemistry. nih.gov

Fused System Class Precursor Key Reaction Type Example
Pyrido[2,3-d]pyrimidine2-Aminopyridine derivativeCondensation/CyclizationReaction of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile with urea. nih.gov
Pyrazolo[3,4-b]-pyridine6-Hydrazidopyridine derivativeCyclizationReaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic acid. nih.gov

This table presents examples of pyridine-fused systems synthesized from related pyridine precursors, illustrating potential synthetic routes for derivatives of this compound.

The chloro-nitropyridine scaffold is exceptionally useful for assembling complex molecules containing multiple distinct heterocyclic rings. The activation of the pyridine ring by the nitro group facilitates highly regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled linkage of different heterocyclic units. google.com

A prominent example is the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. In this synthesis, 2,6-dichloro-3-nitropyridine reacts with an aminopyrazole-substituted isoquinoline (B145761). The nucleophilic amine of the isoquinoline selectively displaces the chlorine atom at the C2 position of the pyridine ring, demonstrating the high regioselectivity of the SNAr reaction. This reaction forges a new carbon-nitrogen bond, linking the three distinct heterocyclic moieties (pyridine, pyrazole, and isoquinoline) into a single, complex architecture designed for biological activity.

Another example involves the reaction of 4-chloro-3-nitropyridine (B21940) with a thiol-containing aminopyridine to form a sulfide, which then undergoes a Smiles rearrangement and subsequent cyclization to produce 3,6-diazaphenothiazines, a multi-ring heterocyclic system. nih.gov These examples underscore the role of the chloro-nitropyridine core as a linchpin in constructing sophisticated molecular frameworks.

Contributions to Medicinal Chemistry Scaffolds and Drug Discovery Programs

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals and bioactive compounds. nih.gov The this compound scaffold, in particular, offers a strategic entry point for developing novel therapeutic agents.

The chloro-nitropyridine framework is integral to the synthesis of a wide array of bioactive molecules. Its derivatives have been investigated as inhibitors for various enzymes and as potential treatments for numerous diseases. nih.govguidechem.com

For example, the multi-heterocyclic compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was specifically designed as a potential irreversible inhibitor of the kinase MPS1, a target in cancer therapy. Furthermore, derivatives of 2-chloro-3-nitropyridine (B167233) are used to synthesize pirenzepine, a drug for treating peptic ulcers, and have been explored for the development of diazepine-based anti-AIDS drugs. guidechem.comguidechem.com The versatility of the scaffold is also demonstrated in the synthesis of inhibitors for other kinases, such as Janus kinase 2 (JAK2) and p70S6Kβ, as well as potential HIV-1 inhibitors and anticancer agents. nih.gov

Molecule/Derivative Class Biological Target/Application Key Precursor
N-(6-chloro-3-nitropyridin-2-yl) derivativesKinase MPS1 Inhibition2,6-Dichloro-3-nitropyridine
Janus kinase 2 (JAK2) inhibitorsJAK2 Inhibition (Cancer, Inflammation)2-Chloro-5-methyl-3-nitropyridine
PirenzepineM1 Muscarinic Receptor Antagonist (Peptic Ulcers)2-Chloro-3-aminopyridine
Diazepine derivativesAnti-HIV Agents2-Chloro-3-aminopyridine guidechem.comguidechem.com
3,6-DiazaphenothiazinesAntitumor Activity4-Chloro-3-nitropyridine nih.gov

This table showcases bioactive molecules and their therapeutic targets that are synthesized using chloro-nitropyridine building blocks.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to optimize a lead compound's efficacy and selectivity by systematically modifying its chemical structure. nih.gov The this compound scaffold is well-suited for such studies due to its multiple points for chemical modification.

A typical SAR strategy for a lead compound derived from this scaffold would involve creating a library of analogs by:

Substitution at C6: Replacing the chloro group with other halogens (F, Br) or with nucleophiles (e.g., methoxy (B1213986), amino, or various aryl/alkyl amines) to probe the effect of electronics and sterics at this position.

Modification of the C2-Methanol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers or esters to explore how changes in this group's hydrogen-bonding capacity and size impact target binding.

Variation of the Nitro Group: The nitro group at C3 can be reduced to an amine, which can then be acylated or alkylated, or the nitro group can be replaced entirely to understand its role in the molecule's activity.

By synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates. nih.govnih.gov This systematic approach allows for the fine-tuning of a molecule's properties to maximize its therapeutic potential.

Utilization in the Synthesis of Agrochemicals

Beyond pharmaceuticals, the chloro-nitropyridine framework is a valuable intermediate in the development of modern agrochemicals. pipzine-chem.com Many commercial pesticides and herbicides contain heterocyclic scaffolds, and the reactivity of nitropyridines makes them useful for creating new active ingredients. nih.gov

Intermediates such as 2-chloro-3-aminopyridine, obtained from the reduction of 2-chloro-3-nitropyridine, are explicitly mentioned as building blocks for pesticides. guidechem.comguidechem.com The broader class of nitropyridine derivatives has been successfully used to synthesize novel herbicides. This demonstrates the utility of the electronic and reactive properties of the chloro-nitropyridine scaffold in the discovery and synthesis of new agents for crop protection. pipzine-chem.com

Development of Functional Materials and Advanced Polymers

While specific examples of polymers derived directly from this compound are not extensively documented in dedicated studies, the molecule's inherent structural characteristics suggest its potential as a valuable monomer or precursor in the synthesis of functional materials and advanced polymers. The field of materials science often utilizes building blocks with multiple, selectively addressable functional groups to construct polymers with tailored properties. northwestern.edu

The potential applications are rooted in the reactivity of its distinct functional groups:

Hydroxymethyl Group (-CH₂OH): This primary alcohol function is a classical handle for polymerization. It can undergo condensation reactions, such as esterification or etherification, to form polyester (B1180765) or polyether chains, respectively. Furthermore, it can be used to graft the molecule onto polymer backbones or inorganic surfaces, thereby modifying their surface properties.

Chloropyridine Core: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups or the linking of the pyridine unit into a polymer structure.

Nitropyridine System: The electron-deficient nature of the nitropyridine ring can impart specific electronic and optical properties to materials. nih.gov Molecules with such characteristics are explored for applications in nonlinear optics or as components in electroactive polymers. acs.org The nitro group itself can also be chemically transformed to further modify material properties.

The combination of these features in a single molecule allows for the design of multifunctional polymers. For instance, one could envision a synthetic route where the hydroxymethyl group is used to form a polyester backbone, with the chloronitropyridine units pending as side chains. These side chains could then be post-functionalized via substitution of the chlorine atom to fine-tune the material's properties, such as its solubility, thermal stability, or binding affinity for specific analytes.

Integration into Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used, particularly in drug discovery, to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. ijpsr.com The success of this approach relies on the use of versatile scaffolds or building blocks that possess multiple points of diversification. This compound is an exemplary candidate for such a scaffold due to its three distinct and orthogonally reactive functional groups.

The differential reactivity of the chloro, nitro, and hydroxymethyl groups allows for a stepwise and selective modification, generating a three-dimensional expansion of chemical space from a single starting material. A hypothetical library synthesis could proceed as follows:

Diversification at the Hydroxymethyl Group: The alcohol can be readily converted into a variety of esters or ethers by reacting it with a library of carboxylic acids or alkyl halides.

Diversification at the Chloro Group: The resulting products can then undergo nucleophilic aromatic substitution at the C6-chloro position with a library of amines, thiols, or alcohols, introducing another level of diversity.

Diversification at the Nitro Group: Finally, the nitro group can be reduced to an amine. This newly formed amino group can be acylated, sulfonylated, or alkylated with another library of reagents, completing the synthesis of a large and diverse compound library.

This systematic approach allows for the creation of thousands of unique compounds from one precursor, which can then be screened for biological activity against various therapeutic targets. The pyridine core itself is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs, which further enhances the potential value of libraries derived from this building block. lifechemicals.comrsc.org

Interactive Data Table: Potential Reaction Sites and Reagent Classes

Functional GroupPositionPotential ReactionsExample Reagent Classes for Library Synthesis
Hydroxymethyl2Esterification, Etherification, OxidationCarboxylic Acids, Acyl Chlorides, Alkyl Halides
Nitro3Reduction to AmineReducing Agents (e.g., SnCl₂, H₂/Pd)
Chloro6Nucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides

Analytical Chemistry Approaches for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of synthesized chemical compounds, providing reliable means for separation and purity determination.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of non-volatile compounds like (6-Chloro-3-nitropyridin-2-yl)methanol. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Key Aspects of HPLC Method Development:

Stationary Phase: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice for a polar compound like this. The nonpolar nature of the stationary phase allows for effective separation based on hydrophobicity.

Mobile Phase: A common mobile phase composition involves a mixture of an organic solvent, like HPLC-grade acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is often achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing retention. To improve peak shape and resolution, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase in small concentrations (e.g., 0.1%).

Detection: Due to the presence of the nitropyridine chromophore, Ultraviolet (UV) detection is highly effective. The wavelength of maximum absorbance (λmax) for the compound would be determined using a photodiode array (PDA) detector, and this wavelength would be used for quantification to ensure maximum sensitivity. For instance, a related pyridine (B92270) derivative was analyzed using a diode array detector at 220 nm researchgate.net.

Validation: A developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net This process involves verifying several parameters to ensure the method is fit for its intended purpose.

The table below summarizes the typical validation parameters for an HPLC method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.Peak purity analysis should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results obtained by the method to the true value. It is often determined by spike/recovery studies.Recovery typically between 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor changes in flow rate, pH, etc.

Table based on general HPLC validation principles. researchgate.net

Standard Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound due to its low volatility and potential for thermal degradation at the high temperatures required in the GC inlet and column. The presence of the polar hydroxyl (-OH) group contributes to these properties.

To overcome this limitation, the compound can be chemically modified into a more volatile and thermally stable derivative prior to GC analysis. A common derivatization technique is silylation , where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nist.gov

Derivatization and Analysis Process:

Reaction: The compound is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).

GC Separation: The resulting TMS-ether derivative is then injected into the GC. A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., VF-5ms), is typically used. nist.gov The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure efficient separation of the derivative from any by-products or other components. nist.gov

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector is invaluable for confirming the identity of the derivative peak. nist.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. The expected signals would include:

Two signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro and nitro groups would shift these protons downfield. Their splitting pattern (likely doublets) would confirm their positions relative to each other.

A signal corresponding to the methylene (B1212753) protons (-CH₂OH), which would likely appear as a singlet or a triplet if coupled to the hydroxyl proton.

A broad signal for the hydroxyl proton (-OH), the chemical shift of which is variable and depends on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals, one for each unique carbon atom in the molecule. The approximate chemical shifts would be influenced by the attached atoms and functional groups:

Signals for the five carbons of the pyridine ring. The carbon bearing the nitro group and the carbon bearing the chlorine atom would be significantly affected.

A signal for the methylene carbon (-CH₂OH), typically in the range of δ 50-65 ppm.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. COSY would show correlations between coupled protons, while HSQC would link each proton to its directly attached carbon atom.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Weight Confirmation: The molecular formula of this compound is C₆H₅ClN₂O₃, corresponding to a molecular weight of approximately 188.57 g/mol . sigmaaldrich.com In an MS experiment, the molecular ion peak (M⁺) would be observed, confirming this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion, with a peak at M+2 that is about one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion can fragment in predictable ways. For this compound, likely fragmentation pathways would include the loss of key functional groups, leading to the formation of characteristic fragment ions.

The table below outlines potential fragmentation patterns.

Fragment LostStructure of IonNotes
-OH [M - 17]⁺Loss of the hydroxyl radical.
-CH₂OH [M - 31]⁺Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.
-NO₂ [M - 46]⁺Loss of the nitro group.
-Cl [M - 35]⁺Loss of a chlorine radical.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. libretexts.org

The table below details the expected IR absorption bands and the corresponding functional groups.

Wavenumber (cm⁻¹)Functional GroupBond VibrationIntensity
3500-3200AlcoholO-H StretchStrong, Broad
3100-3000Aromatic RingC-H StretchMedium
2950-2850Methylene (-CH₂)C-H StretchMedium
1600-1585Aromatic RingC=C StretchMedium
1550-1475Nitro GroupN-O Asymmetric StretchStrong
1360-1290Nitro GroupN-O Symmetric StretchStrong
1300-1000AlcoholC-O StretchStrong
850-550ChloroalkaneC-Cl StretchStrong

Table based on characteristic IR absorption frequencies from general sources. libretexts.orglibretexts.org

Advanced Techniques for Impurity Profiling and Reaction Monitoring

Impurity profiling is a critical aspect of chemical analysis, ensuring the purity and quality of a compound. Reaction monitoring allows for the optimization of synthetic processes by tracking the consumption of reactants and the formation of products and byproducts in real-time. For a compound like this compound, several advanced analytical techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. helixchrom.comhelixchrom.com For nitropyridine derivatives, reversed-phase HPLC is often the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, can be used to achieve separation of the main compound from its impurities. bldpharm.com The use of a diode array detector (DAD) or a UV-Vis detector allows for the detection of analytes based on their absorbance of light. helixchrom.com

Thin-Layer Chromatography (TLC) is a simpler, yet effective, chromatographic technique for monitoring the progress of a chemical reaction. For example, in the synthesis of related compounds like 2,6-dichloro-3-nitropyridine (B41883), TLC can be used to monitor the reaction's completion. uni.lu By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. dtic.mil

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for identifying impurities. It provides information about the molecular weight of the components, which aids in their structural elucidation.

The following table outlines potential chromatographic conditions for the analysis of this compound, based on methods used for similar compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Stationary Phase Reversed-phase C18 (5 µm particle size)Silica gel 60 F254
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acidEthyl acetate/Hexane (e.g., 30:70 v/v)
Detection UV at 254 nmUV light (254 nm)
Application Impurity profiling, QuantificationReaction monitoring

Development of Quantification Methods in Research Samples

The development of a robust and validated quantification method is essential for accurately determining the concentration of this compound in research samples. Such methods are crucial for various applications, including reaction yield determination and stability studies.

While a specific, validated quantification method for this compound has not been detailed in the available literature, the principles for developing one are well-established. HPLC is the most common technique for the accurate quantification of pharmaceutical compounds and research chemicals. dtic.mil

The development of a quantitative HPLC method would involve the following steps:

Method Development and Optimization: This includes selecting an appropriate column, mobile phase, and detector wavelength to achieve good resolution and sensitivity for the analyte.

Method Validation: To ensure the reliability of the method, it must be validated according to established guidelines. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

An internal standard, a compound with similar properties to the analyte that is added in a constant amount to all samples, can be used to improve the precision of the quantification. dtic.mil

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of functionalized pyridines often involves multi-step processes with harsh reagents and significant waste generation. Future research will undoubtedly focus on developing more environmentally benign synthetic pathways to (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, will be at the forefront of these efforts. rasayanjournal.co.inmdpi.com

One promising approach is the utilization of biocatalysis, where enzymes could be employed for the selective oxidation of a methyl group at the 2-position of a suitable precursor or for the stereoselective reduction of a corresponding aldehyde. Another avenue of exploration is the use of solvent-free or mechanochemical methods, which have been shown to be effective for other heterocyclic systems and can significantly reduce the environmental impact of chemical synthesis. rasayanjournal.co.in

A hypothetical greener synthesis could start from a renewable feedstock to produce a pyridine (B92270) precursor, followed by a highly selective, one-pot nitration and chlorination sequence using solid-supported reagents to minimize waste. The final reduction of a carboxyl or aldehyde group to the desired methanol (B129727) could be achieved using a recyclable catalyst under mild conditions.

Catalytic Innovations for Selective Transformations

The presence of multiple reactive sites in this compound calls for the development of highly selective catalytic methods to functionalize one site without affecting the others. Transition metal catalysis, in particular, offers a powerful toolkit for achieving such selectivity. youtube.com

Future research is expected to focus on:

Selective Cross-Coupling Reactions: Palladium, nickel, or copper catalysts could be employed for the selective cross-coupling of the chloro group with a variety of partners, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). The challenge will be to achieve this selectivity in the presence of the nitro and hydroxymethyl groups.

C-H Functionalization: Direct C-H functionalization of the pyridine ring, guided by one of the existing substituents, could provide a more atom-economical route to further derivatization.

Selective Reduction of the Nitro Group: Developing catalysts that can selectively reduce the nitro group to an amino group without affecting the chloro substituent or the hydroxymethyl group is a key area of interest. This would open up access to a whole new range of 2-amino-6-chloropyridine (B103851) derivatives.

Catalyst TypePotential TransformationTarget Functional Group
Palladium(0) ComplexesSuzuki, Buchwald-Hartwig, Sonogashira Coupling6-Chloro
Nickel(0) ComplexesKumada, Negishi Coupling6-Chloro
Copper(I) CatalystsUllmann Condensation, Click Chemistry6-Chloro, Hydroxymethyl (after conversion to azide/alkyne)
Platinum/Raney NickelNitro Group Reduction3-Nitro

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The unique electronic properties of the this compound scaffold, arising from the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen, can be exploited to explore novel reactivity patterns. The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com

Research in this area could investigate:

Vicarious Nucleophilic Substitution (VNS): This reaction could allow for the introduction of a substituent at the position ortho or para to the nitro group.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the strained pyridine ring could undergo ring-opening reactions, leading to the formation of acyclic or other heterocyclic systems.

Photochemical Reactions: The nitro group can participate in photochemical reactions, which could be used to introduce new functional groups or to trigger cyclization reactions.

Advanced Applications in Targeted Chemical Synthesis and Bio-conjugation

The functional handles on this compound make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and chemical biology. Nitropyridine derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Future applications could include:

Synthesis of Bioactive Molecules: The compound can serve as a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, or other potential drug candidates. The synthesis of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine, a potential kinase inhibitor, highlights this potential. mdpi.com

Development of Molecular Probes: The hydroxymethyl group can be used to attach fluorescent dyes or other reporter groups, allowing the resulting molecule to be used as a probe to study biological processes.

Bio-conjugation: The chloro group can act as a site for covalent attachment to biomolecules, such as proteins or antibodies. nih.govtue.nl After conversion of the hydroxymethyl group to a suitable reactive moiety, this could enable the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Chemical Research

Modern chemical research is increasingly benefiting from the integration of advanced technologies. The study of this compound and its derivatives is well-suited to leverage these tools.

Flow Chemistry: The synthesis of this compound and its subsequent transformations can be adapted to continuous flow processes. mdpi.comthieme-connect.comacs.orgresearchgate.net Flow chemistry offers several advantages, including improved safety (especially for nitration reactions), better control over reaction parameters, and easier scalability.

Automation: High-throughput automated systems can be used to screen a wide range of catalysts and reaction conditions for the selective functionalization of the molecule, accelerating the discovery of new reactions and derivatives.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing chemical data to predict the reactivity of this compound, suggest optimal synthetic routes, and even design new derivatives with desired properties.

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